tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate
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Overview
Description
Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate is an organic compound that belongs to the class of esters. It features a tert-butyl ester group attached to a 2-oxoacetate moiety, which is further connected to a 3,4-dihydro-2H-pyran ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate typically involves the esterification of 2-oxoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion. The 3,4-dihydro-2H-pyran ring can be introduced through a subsequent cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate exerts its effects depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile, participating in various chemical transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog that lacks the ester and oxo groups.
Tert-butyl acetate: Contains the tert-butyl ester group but lacks the pyran ring.
2-Oxoacetic acid: The parent compound from which the ester is derived.
Uniqueness
Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate is unique due to the combination of the tert-butyl ester, oxoacetate, and dihydropyran moieties. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)15-10(13)9(12)8-5-4-6-14-7-8/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWBPKBUDROUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=COCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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